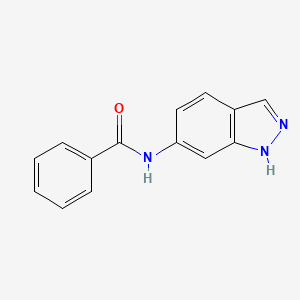

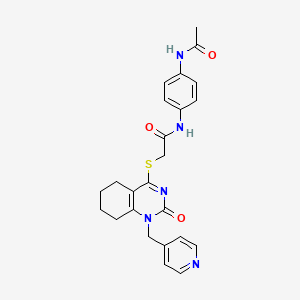

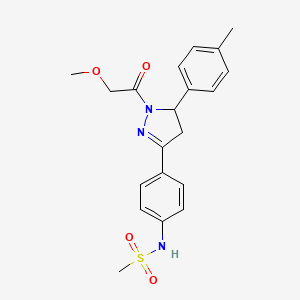

N-(1H-indazol-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1H-indazol-6-yl)benzamide” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

The synthesis of indazole derivatives, such as “N-(1H-indazol-6-yl)benzamide”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were synthesized as benzamide and phenyl urea derivatives with various substituents .

Applications De Recherche Scientifique

Anticancer Activity

N-(1H-indazol-6-yl)benzamide: derivatives have been extensively studied for their anticancer properties. These compounds often function as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation and survival . For instance, certain derivatives have shown effectiveness against colon and melanoma cell lines, inhibiting cell growth with significant potency .

Anti-Inflammatory Properties

Indazole compounds, including N-(1H-indazol-6-yl)benzamide , exhibit notable anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the development and maintenance of inflammatory diseases .

Antifungal and Antibacterial Effects

The indazole moiety is known to confer antifungal and antibacterial effects. By integrating into various biochemical pathways, these compounds can disrupt the growth and reproduction of pathogenic fungi and bacteria, offering potential as new antimicrobial agents .

Anti-HIV Activity

Research has indicated that indazole derivatives can also play a role in anti-HIV therapies. They can interfere with the replication cycle of the virus, providing a basis for the development of novel HIV treatments .

FLT3 Inhibition for Acute Myeloid Leukaemia (AML)

N-(1H-indazol-6-yl)benzamide: derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a therapeutic target for AML. These inhibitors are particularly effective against FLT3 mutants associated with drug resistance, offering a promising avenue for AML treatment .

RIP2 Kinase Inhibition for Chronic Inflammatory Diseases

Some indazole derivatives have been characterized as selective inhibitors of receptor-interacting serine/threonine-protein kinase 2 (RIP2), which is implicated in chronic inflammatory diseases. These inhibitors demonstrate high potency and selectivity, making them potential candidates for treating such conditions .

Mécanisme D'action

Target of Action

N-(1H-indazol-6-yl)benzamide is a potent inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and its mutants . FLT3 is a therapeutic target for acute myeloid leukaemia (AML) .

Mode of Action

The compound interacts with FLT3 and its mutants, inhibiting their activity. The most potent inhibitor demonstrated strong inhibitory activity against FLT3 and FLT3 mutants with a nanomolar IC50 . This suggests that the compound binds to the active site of the enzyme, preventing it from performing its function.

Biochemical Pathways

The inhibition of FLT3 disrupts the signaling pathways it is involved in, particularly those related to cell growth and proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease .

Result of Action

The result of the compound’s action is the inhibition of FLT3 and its mutants, leading to the disruption of the biochemical pathways they are involved in. This disruption can lead to the death of cancer cells, effectively treating diseases like AML .

Safety and Hazards

The safety data sheet for a similar compound, “2-[(3-iodo-1H-indazol-6-yl)thio]-N-methylbenzamide”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of ingestion, it is advised not to induce vomiting and to seek medical attention immediately .

Orientations Futures

Indazole derivatives, including “N-(1H-indazol-6-yl)benzamide”, have a wide range of pharmacological activities and have attracted considerable attention from chemists . Future research may focus on the structural optimization of novel benzimidazole analogues to develop strong inhibitors against FLT3 mutants for acute myeloid leukemia (AML) therapeutics . A new practical synthesis of 1H-indazole has been presented, and a hydrogen bond propelled mechanism is proposed for the cyclization step . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .

Propriétés

IUPAC Name |

N-(1H-indazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-7-6-11-9-15-17-13(11)8-12/h1-9H,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWICOFKUUWVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)

![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)

![6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2875150.png)

![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)